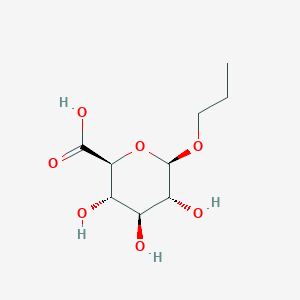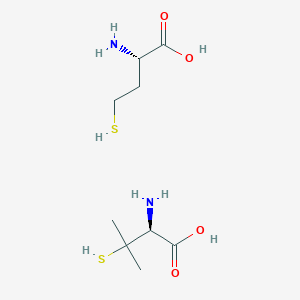
Miristato de L-carnitina cloruro
Descripción general
Descripción
Myristoyl-L-carnitine (chloride) is a naturally occurring long-chain acylcarnitine, which is an amino acid derivative. It plays a significant role in the metabolism of fatty acids by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. This compound is also known for its involvement in various metabolic disorders and is used as a biomarker in scientific research .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Myristoyl-L-carnitine (chloride) exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process involves the conversion of fatty acids into acyl-CoA derivatives, which are then transported across the mitochondrial membrane by carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II). The acyl-CoA derivatives undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl-L-carnitine (chloride) typically involves the esterification of L-carnitine with myristic acid. The reaction is carried out in the presence of an acid chloride, such as myristoyl chloride, and a base to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include the use of an organic solvent like dichloromethane and a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of Myristoyl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is maintained through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .
Análisis De Reacciones Químicas
Types of Reactions
Myristoyl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Myristoyl-L-carnitine (chloride). These derivatives are often used in further scientific research to study their biological and chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
Palmitoyl-L-carnitine (chloride): Another long-chain acylcarnitine involved in fatty acid metabolism.
Stearoyl-L-carnitine (chloride): Similar to Myristoyl-L-carnitine (chloride) but with a longer fatty acid chain.
Decanoyl-L-carnitine (chloride): A medium-chain acylcarnitine with similar metabolic functions.
Uniqueness
Myristoyl-L-carnitine (chloride) is unique due to its specific chain length, which influences its transport efficiency and metabolic role. It is particularly significant in the study of metabolic disorders and mitochondrial function due to its involvement in the transport of long-chain fatty acids .
Propiedades
IUPAC Name |
[(2R)-3-carboxy-2-tetradecanoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGWHMYOGIGWDM-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




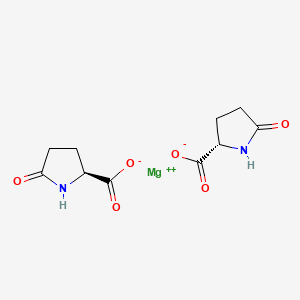




![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)

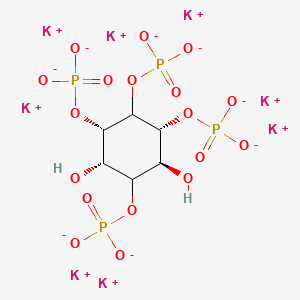
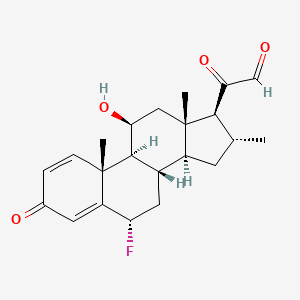
![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)

